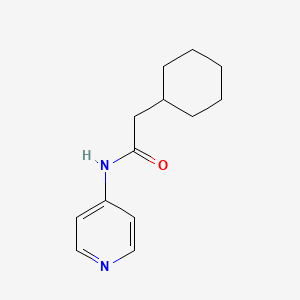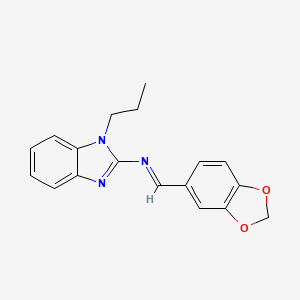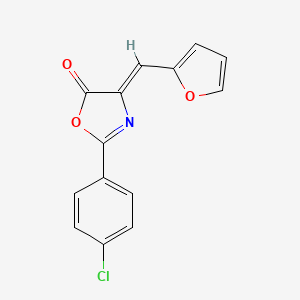
N-(2-methoxy-5-methylphenyl)-N'-(4-phenoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-N'-(4-phenoxyphenyl)urea, also known as MPPU, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promising results in a variety of applications, including as a tool for studying the function of certain receptors in the body. In
Wissenschaftliche Forschungsanwendungen
MPU has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to be a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of physiological processes in the brain. By blocking this receptor, MPU can be used to study the function of mGluR5 and its role in conditions such as addiction, anxiety, and depression.
Wirkmechanismus
The mechanism of action of MPU involves its selective binding to the mGluR5 receptor. By binding to this receptor, MPU prevents the activation of downstream signaling pathways that are involved in various physiological processes. This results in a decrease in the activity of mGluR5 and its associated functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPU are primarily related to its effects on the mGluR5 receptor. By blocking this receptor, MPU has been shown to have a variety of effects on the brain and behavior. For example, it has been shown to reduce anxiety-like behavior in rodents and to decrease drug-seeking behavior in addiction models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPU in lab experiments is its selectivity for the mGluR5 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors or physiological processes. However, one limitation of using MPU is that it can be difficult to obtain pure samples of the compound, which can affect the reproducibility of experiments.
Zukünftige Richtungen
There are many potential future directions for research involving MPU. For example, it could be used to study the role of mGluR5 in conditions such as Parkinson's disease or schizophrenia. Additionally, new synthesis methods could be developed to improve the purity and availability of MPU for research purposes. Finally, MPU could be used as a starting point for the development of new drugs that target the mGluR5 receptor for therapeutic purposes.
Conclusion:
In conclusion, MPU is a promising compound that has shown potential for use in a variety of scientific research applications. Its selectivity for the mGluR5 receptor makes it a valuable tool for studying the function of this receptor in the brain and its associated physiological processes. While there are limitations to its use, MPU represents an important area of research for the future development of new drugs and therapies.
Synthesemethoden
The synthesis of MPU involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 4-phenoxyaniline in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure MPU. This synthesis method has been well-established and has been used in numerous studies.
Eigenschaften
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(4-phenoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15-8-13-20(25-2)19(14-15)23-21(24)22-16-9-11-18(12-10-16)26-17-6-4-3-5-7-17/h3-14H,1-2H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAPPWHJHQOGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-chlorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B5739973.png)

![methyl 4-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5739989.png)


![2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5740012.png)
![4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5740018.png)

![4-{[(4-methoxyphenyl)imino]methyl}phenyl benzoate](/img/structure/B5740030.png)
![4,6-dimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinamide](/img/structure/B5740034.png)


